(3-(2-羟乙基)苯基)硼酸

描述

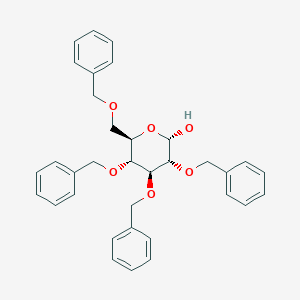

(3-(2-Hydroxyethyl)phenyl)boronic acid is not directly discussed in the provided papers. However, boronic acids in general are a class of compounds that contain a boron atom connected to two hydroxyl groups. They are known for their ability to form reversible covalent bonds with diols and other polyols, which makes them useful in various applications, including sensing, material science, and organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organoborane reagents or the conversion of organohalides to boronic acids through metal-mediated reactions. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline by a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . While this method is not directly applicable to (3-(2-Hydroxyethyl)phenyl)boronic acid, similar strategies involving halide exchange and borate addition could potentially be adapted for its synthesis.

Molecular Structure Analysis

Boronic acids typically exhibit a trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure of boronic acids can be studied using various spectroscopic methods, including NMR, FT-IR, and Raman spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the bonding and electronic structure of the boronic acid molecules.

Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to form biphenyls and other complex aromatic compounds . They can also catalyze various organic transformations, such as dehydrative amidation , and accelerate multi-component reactions for the synthesis of complex molecules . The specific reactivity of (3-(2-Hydroxyethyl)phenyl)boronic acid would depend on its electronic and steric properties, which could be inferred from studies on similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, acidity (pKa), and thermal behavior, can be characterized experimentally. For instance, the acidity constant and thermal behavior of 1,3-phenylenediboronic acid were investigated, revealing a two-step acid-base equilibrium and typical dehydration reactions . Similar studies could be conducted on (3-(2-Hydroxyethyl)phenyl)boronic acid to determine its unique properties.

Relevant Case Studies

科学研究应用

Summary of the Application

“(3-(2-Hydroxyethyl)phenyl)boronic acid” has potential applications in medical research, particularly in the development of proteasome inhibitors for cancer treatment. Proteasome inhibition provides an attractive approach to cancer therapy .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of a novel proteasome inhibitor, BU-32 . The growth inhibitory effects of BU-32 were tested in different breast cancer cells including MCF-7, MDA-MB-231, and SKBR3 by in vitro cytotoxicity and proteasomal inhibition assays . The apoptotic potential of BU-32 was tested using flow cytometry and analyzing cell cycle regulatory proteins .

Results or Outcomes

BU-32 exhibits strong cytotoxicity in a panel of cell lines: MDA-MB-231 (IC50 = 5.8 nM), SKBR3 (IC50 = 5.7 nM) and MCF-7 cells (IC50 = 5.8 nM) . It downregulates a wide array of angiogenic marker genes and upregulates apoptotic markers, including Bid and Bax . Incubation of MDA-MB-231 cells with BU-32 results in the accumulation of cell cycle inhibitor proteins p21 and p27 and stabilization of the tumor suppressor protein p53 . Studies in in vivo solid tumor and metastasis models show significant effect with a 0.06 mg/kg dose of BU-32 and marked reduction in tumor burden in the skeleton .

Biomedical Applications: Glucose-Sensitive Polymers

Summary of the Application

“(3-(2-Hydroxyethyl)phenyl)boronic acid” can be used to create glucose-sensitive polymers . These polymers can be used for self-regulated insulin release in the treatment of diabetes .

Methods of Application or Experimental Procedures

The compound is conjugated to chitosan, a cationic polysaccharide, to create a polymer that can respond to changes in glucose levels . The polymer can encapsulate insulin and release it in response to high glucose levels .

Results or Outcomes

The glucose-sensitive polymers have shown promise in preclinical studies for the treatment of diabetes . They can respond to changes in blood glucose levels and release insulin as needed, potentially improving blood glucose control and reducing the risk of hypoglycemia .

Material Science: Intelligent Hydrogels

Summary of the Application

“(3-(2-Hydroxyethyl)phenyl)boronic acid” can be used to create intelligent hydrogels . These hydrogels can respond to changes in their environment, making them useful in a variety of applications .

Methods of Application or Experimental Procedures

The compound is incorporated into hydrogels, creating materials that can change their properties in response to changes in their environment . This includes changes in pH, temperature, and the presence of specific molecules .

Results or Outcomes

The intelligent hydrogels have been used in a variety of applications, including drug delivery, tissue engineering, and biosensors . They can respond to changes in their environment and adjust their properties accordingly, making them highly versatile materials .

Biomedical Applications: Wound Healing

Summary of the Application

“(3-(2-Hydroxyethyl)phenyl)boronic acid” can be used in wound healing . The conjugates of this compound have shown potential in wound healing .

Methods of Application or Experimental Procedures

The compound is used in the creation of functional hydrogel dressings . These dressings can adjust their chemical/physical properties to satisfy different wound types, carry out the corresponding reactions to actively create a healing environment conducive to wound repair, and can also control drug release to provide a long-lasting benefit .

Results or Outcomes

The wound healing applications of these conjugates have been demonstrated in various studies . They have shown potential in creating a healing environment conducive to wound repair .

Biomedical Applications: Tumor Targeting

Summary of the Application

“(3-(2-Hydroxyethyl)phenyl)boronic acid” can be used in tumor-targeted therapy . The compound can specifically bind to sialic acid (SA), which is overexpressed on the surface of tumor cells .

Methods of Application or Experimental Procedures

The compound is used in the creation of functional chemical materials for fluorescence imaging and tumor therapy . These materials can enhance cellular uptake and are used for active targeting of cancer cells and tumors .

Results or Outcomes

The tumor-targeting applications of these conjugates have been demonstrated in various studies . They have shown potential in enhancing the specificity and sensitivity of fluorescence imaging, and in improving the effectiveness of tumor therapy .

安全和危害

“(3-(2-Hydroxyethyl)phenyl)boronic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation .

属性

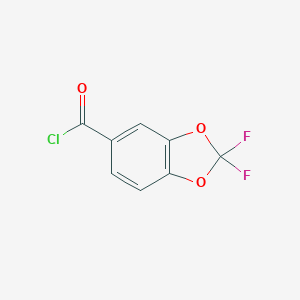

IUPAC Name |

[3-(2-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSYFWQBJAJDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610676 | |

| Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-Hydroxyethyl)phenyl)boronic acid | |

CAS RN |

647853-32-5 | |

| Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Hydroxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)